![molecular formula C15H22ClN3O3S B4630959 4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)
4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide
Overview
Description
4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide is a compound with a complex structure that includes a benzamide moiety, a sulfonyl group, and a pyrrolidine ring. Its synthesis and properties are of interest in the field of organic chemistry, particularly in the development of pharmaceuticals and chemical reagents.
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide often involves multi-step chemical reactions, including the formation of amide or sulfonamide bonds. For instance, Kumar and Lown (2003) described the synthesis of dimers with pyrrole and imidazole polyamides, which may share synthetic pathways with the compound (Kumar & Lown, 2003).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzamide core, a sulfonyl group, and a pyrrolidinyl ring. These functional groups contribute to its overall chemical behavior and interactions. The crystal structure analysis of similar compounds provides insights into their molecular geometry and conformation, as demonstrated by Yanagi et al. (2000) in their study on crystalline forms of related compounds (Yanagi et al., 2000).
Scientific Research Applications
Polymer Science Applications
Synthesis and Characterization of Novel Polymers : Research has been conducted on the synthesis and characterization of new aromatic polymers containing long alkyl side chains and triazine rings, showcasing potential applications in material science due to their solubility and thermal stability characteristics (Jui-kun Lin et al., 1990). Similarly, studies on fluorinated polyamides containing pyridine and sulfone moieties highlight the development of materials with low dielectric constants, high transparency, and thermal stability, suitable for electronic applications (Xiao-Ling Liu et al., 2013).
Medicinal Chemistry Applications
Development of Antisecretory Compounds : Compounds structurally related to "4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide" have been investigated for their potential in treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. This includes the synthesis of benzimidazole sulfoxide derivatives, indicating the broad relevance of this chemical class in medicinal applications (Rohidas Gilbile et al., 2017).
Material Science Applications
Electroactive Liquid Crystalline Polymers : A novel type of liquid crystalline polyimide with electroactive properties was synthesized, incorporating aniline trimer segments. This research opens pathways to developing materials with unique electroactive and liquid crystalline properties, potentially useful in advanced electronic and photonic applications (Siwei Liu et al., 2011).
properties
IUPAC Name |
4-chloro-5-(dimethylsulfamoyl)-N,N-dimethyl-2-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-17(2)15(20)11-9-14(23(21,22)18(3)4)12(16)10-13(11)19-7-5-6-8-19/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERBKJWIOSBZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1N2CCCC2)Cl)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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